molecular formula C23H34O11 B1260566 [(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Cat. No. B1260566
M. Wt: 486.5 g/mol
InChI Key: HUIYHYRPRGTYKA-ONSSSSONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-36622 is a trichothecene.

Scientific Research Applications

Antifeedant Activity in Agricultural Research

A compound isolated from neem kernels, known for its higher antifeedant activity compared to azadirachtin-A, showcases the potential of complex chemical entities in developing natural pest control agents. This compound's unique structure and activity highlight its significance in agricultural research aimed at sustainable pest management strategies (Malathi et al., 2002).

Enzyme-Catalyzed Stereoselective Synthesis

The enzyme-catalyzed synthesis of novel carbasugar derivatives demonstrates the application of complex molecules in stereochemical manipulations and the synthesis of biologically active compounds. This approach can lead to the development of new therapeutic agents with specific stereochemical configurations, essential for their biological activity (Gümüş & Tanyeli, 2010).

Structural and Conformational Studies

Understanding the structure and conformation of complex molecules is crucial in materials science and drug design. Studies like the one on uncommon transformations of a particular methyl compound provide insights into the reactivity and potential applications of such complex structures in developing new materials or pharmaceuticals (Ivanova et al., 2006).

Heterocyclic Scaffold Synthesis

The synthesis of heterocyclic scaffolds from designed compounds illustrates the role of complex chemical entities in the development of new chemical frameworks. These frameworks can serve as the backbone for pharmaceuticals, agrochemicals, and materials science applications (Pandey et al., 2012).

Spiroketal Synthesis in Natural Product Chemistry

The synthetic studies towards the CD spiroketal of spongistatins demonstrate the complexity and challenge of synthesizing natural product-like structures. Such studies are vital in the field of medicinal chemistry and natural product synthesis, providing insights into the construction of complex molecular architectures (Favre et al., 2010).

properties

Product Name

[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Molecular Formula

C23H34O11

Molecular Weight

486.5 g/mol

IUPAC Name

[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C23H34O11/c1-10-4-5-22(8-30-11(2)25)13(6-10)33-19-17(29)18(21(22,3)23(19)9-31-23)34-20-16(28)15(27)14(26)12(7-24)32-20/h6,12-20,24,26-29H,4-5,7-9H2,1-3H3/t12-,13?,14-,15+,16-,17-,18-,19-,20-,21-,22-,23?/m1/s1

InChI Key

HUIYHYRPRGTYKA-ONSSSSONSA-N

Isomeric SMILES

CC1=CC2[C@](CC1)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)CO)O)O)O)C)COC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 2
[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 3
[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 4
[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 5
[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Reactant of Route 6
[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

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